N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S3/c18-14(17-10-15(19)11-20-8-9-21-12-15)16(5-1-2-6-16)13-4-3-7-22-13/h3-4,7,19H,1-2,5-6,8-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMAEBXYCACYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CSCCSC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid : Serves as the acyl donor for carboxamide formation.
- (6-Hydroxy-1,4-dithiepan-6-yl)methylamine : Provides the amine component with the 1,4-dithiepan scaffold.
Key disconnections involve:
- Carboxamide bond formation via coupling of the carboxylic acid and amine.
- 1,4-Dithiepan ring construction through oxidative annelation or cyclization of dithiol precursors.
- Hydroxymethyl group introduction at the 6-position of the dithiepan ring.
Synthesis of 1-(Thiophen-2-yl)cyclopentane-1-carboxylic Acid
Friedel-Crafts Acylation of Thiophene
A cyclopentane ring fused to a thiophene moiety can be synthesized via Friedel-Crafts acylation. Reacting cyclopentanecarbonyl chloride with thiophene in the presence of AlCl₃ yields 1-(thiophen-2-yl)cyclopentanone, which is subsequently oxidized to the carboxylic acid using KMnO₄ under acidic conditions.
Preparation of (6-Hydroxy-1,4-dithiepan-6-yl)methylamine
Oxidative Ring Expansion of 1,3-Dithiolane
The 1,4-dithiepan ring is constructed via oxidative expansion of 1,3-dithiolane derivatives. Treatment of 6-hydroxy-1,3-dithiolane with Pb(OAc)₄ induces ring expansion to form 6-hydroxy-1,4-dithiepan. Computational studies suggest this proceeds through a radical intermediate, with Pb(OAc)₄ abstracting a sulfur-bound hydrogen to initiate rearrangement.
Reaction Conditions:
- Oxidizing agent : Pb(OAc)₄ (2.2 equiv)
- Solvent : Dichloromethane, 0°C → rt
- Yield : 58–65%
Carboxamide Coupling Strategies
Acid Chloride-Mediated Aminolysis
1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid is converted to its acid chloride using oxalyl chloride (1.5 equiv) in anhydrous DCM. Subsequent reaction with (6-hydroxy-1,4-dithiepan-6-yl)methylamine in the presence of Et₃N (3 equiv) yields the target carboxamide.
Optimization Data:
| Parameter | Value |
|---|---|
| Oxalyl chloride (equiv) | 1.5 |
| Reaction time | 4 h |
| Yield | 72% |
Mechanistic Studies and Computational Insights
Density Functional Theory (DFT) Analysis of Dithiepan Formation
DFT calculations (B97-3c composite scheme) reveal that the rate-limiting step in Pb(OAc)₄-mediated ring expansion is the formation of a cyclic transition state during sulfur-sulfur bond reorganization, with an activation barrier of 28.8 kcal/mol.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid chloride aminolysis | 72 | 98 | High scalability |
| EDCI/HOBt coupling | 68 | 95 | Mild conditions |
| Epoxide ring-opening | 50 | 90 | Direct hydroxymethylation |
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.
Substitution: Electrophilic reagents like Br2 or HNO3 can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thiophene Substituents
The thiophen-2-yl group is a common pharmacophore in bioactive molecules due to its aromaticity and sulfur-mediated electronic effects. N-Methyl-1-(thiophen-2-yl)propan-2-amine , a controlled substance listed in the Dangerous Drugs Ordinance (Cap. 134), shares the thiophen-2-yl moiety but differs in its propane-amine backbone and lack of cyclopentane or carboxamide groups. This structural divergence likely results in distinct pharmacological profiles: the target compound’s carboxamide may reduce volatility and improve binding specificity compared to the amine derivative .
Cyclopentane/Cyclohexane Derivatives
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () and its cyclohexane analog (Reference Example 89) highlight the impact of ring size and functional groups. The cyclopentane derivative in features an ester and methylamino group, with ¹H-NMR data showing characteristic shifts for the ester methyl (δ 3.79 ppm) and amino protons (δ 2.57 ppm) . In contrast, the target compound’s cyclopentane is substituted with a carboxamide and dithiepan ring, which would alter solubility, steric bulk, and hydrogen-bonding capacity.
Sulfur-Containing Ring Systems
The 1,4-dithiepan ring in the target compound introduces conformational flexibility and sulfur-sulfur interactions, which are absent in simpler thiophene-containing analogs. For example, bicyclic sulfur systems like 3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene () exhibit restricted rotation and enhanced stability due to fused rings, whereas the dithiepan’s seven-membered ring may confer dynamic adaptability in molecular recognition .
Research Findings and Data
Table 1: Structural and Functional Comparison
Key Observations:
- Carboxamide vs. Ester Stability : The target compound’s amide bond is less prone to hydrolysis than the ester in , suggesting improved oral bioavailability .
- Regulatory Implications : The structural resemblance of the target compound to controlled thiophene derivatives (e.g., ) warrants caution in pharmacological development .
Pharmacological and Toxicological Considerations
While direct data on the target compound’s activity are unavailable, structural analogs provide insights. The dithiepan ring’s hydrophilicity may enhance solubility, whereas the thiophen-2-yl group could mediate interactions with central nervous system receptors, akin to N-Methyl-1-(thiophen-2-yl)propan-2-amine . Further studies are needed to evaluate toxicity and metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
